

Sodium citrate buffer preparation for immunohistochemistry (IHC).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium citrate

Cat. No.: B3435027

[Get Quote](#)

Application Notes: Sodium Citrate Buffer in Immunohistochemistry

Introduction

Formalin fixation, a critical step for preserving tissue morphology in immunohistochemistry (IHC), can paradoxically hinder the very process it's meant to enable. The fixation process creates methylene bridges between proteins, cross-linking them and masking the antigenic epitopes that are the targets for antibody binding.^[1] This masking can lead to weak or false-negative staining results.^{[2][3]} To counteract this, a technique known as Heat-Induced Epitope Retrieval (HIER) is employed to unmask these hidden antigens.^{[1][4]} **Sodium citrate** buffer, typically at a pH of 6.0, is a cornerstone of the HIER method, renowned for its effectiveness in breaking these protein cross-links and restoring antigenicity.^{[1][2][5]}

The application of heat in conjunction with the citrate buffer provides the necessary energy to reverse the formalin-induced cross-linking.^[6] The slightly acidic nature of the pH 6.0 buffer is crucial for revealing many cellular antigens.^[6] This process allows the protein to refold and regain, at least partially, its native conformation, thereby exposing the epitope for subsequent antibody recognition and binding.^[6]

Principles of Citrate Buffer-Mediated Antigen Retrieval

The mechanism of HIER with **sodium citrate** buffer involves the hydrolysis of the methylene bridges formed during formalin fixation.^[6] Heat accelerates the breakage of these cross-links,

and the specific pH of the buffer influences the final conformational state of the unmasked protein, which is critical for optimal antibody binding.^[6] While **sodium citrate** at pH 6.0 is widely effective, for some antigens, buffers with different pH values, such as EDTA at pH 8.0 or Tris-EDTA at pH 9.0, may yield better results.^{[5][7]} However, more aggressive retrieval solutions like EDTA can sometimes damage tissue morphology or the antigen itself, making the gentler **sodium citrate** buffer a preferred starting point for optimization.^[5]

Protocols for Sodium Citrate Buffer Preparation

This section provides detailed protocols for preparing commonly used 10 mM **Sodium Citrate** buffer solutions for IHC antigen retrieval.

Quantitative Data Summary

The following tables summarize the required components for preparing two common variations of 10 mM citrate buffer at pH 6.0.

Table 1: Preparation of 10 mM **Sodium Citrate** Buffer (from Trisodium Citrate Dihydrate)

Component	Concentration	Mass/Volume per 1000 mL
Trisodium Citrate Dihydrate	10 mM	2.94 g ^{[2][7][8]}
Distilled or Deionized Water	-	to 1000 mL ^{[2][7][8]}
1N HCl	As needed	For pH adjustment to 6.0 ^{[2][7][8]}
Tween 20 (optional)	0.05%	0.5 mL ^{[2][7][8]}

Table 2: Preparation of 10 mM Citrate Buffer (from Citric Acid)

Component	Concentration	Mass/Volume per 1000 mL
Citric Acid (Anhydrous)	10 mM	1.92 g[2][9]
Distilled or Deionized Water	-	to 1000 mL[2][9]
1N NaOH	As needed	For pH adjustment to 6.0[2][9]
Tween 20 (optional)	0.05%	0.5 mL[2][9]

Detailed Experimental Protocol: 10 mM Sodium Citrate Buffer (pH 6.0)

This protocol describes the preparation of 1 liter of 10 mM **Sodium Citrate** Buffer with 0.05% Tween 20, starting from **trisodium citrate** dihydrate.

Materials:

- **Trisodium citrate** dihydrate (M.W. 294.10 g/mol)
- 1N Hydrochloric Acid (HCl)
- Tween 20
- Distilled or Deionized Water
- 1000 mL Beaker
- 1000 mL Graduated Cylinder
- Magnetic Stirrer and Stir Bar
- Calibrated pH Meter
- Weighing Scale
- Storage Bottle

Procedure:

- Weigh Reagent: Accurately weigh 2.94 grams of **trisodium citrate** dihydrate.[1]
- Dissolve: Add the weighed **trisodium citrate** dihydrate to a 1000 mL beaker containing approximately 800-900 mL of distilled or deionized water.[1][8]
- Mix: Place the beaker on a magnetic stirrer, add a stir bar, and stir until the solid is completely dissolved.[1]
- pH Adjustment: Calibrate the pH meter. While continuously monitoring the solution, slowly add 1N HCl dropwise to adjust the pH to 6.0.[2][7][8] Exercise caution to avoid overshooting the target pH.
- Add Surfactant (Optional): Add 0.5 mL of Tween 20 to the solution and ensure it is mixed thoroughly.[2][7][8] The addition of a surfactant can help reduce surface tension.[1]
- Final Volume Adjustment: Transfer the solution to a 1000 mL graduated cylinder and add distilled or deionized water to bring the final volume to exactly 1000 mL.[1][8]
- Storage: Transfer the prepared buffer to a clearly labeled, tightly sealed container.[5] It can be stored at room temperature for up to 3 months or at 4°C for longer-term stability.[2][7][8]

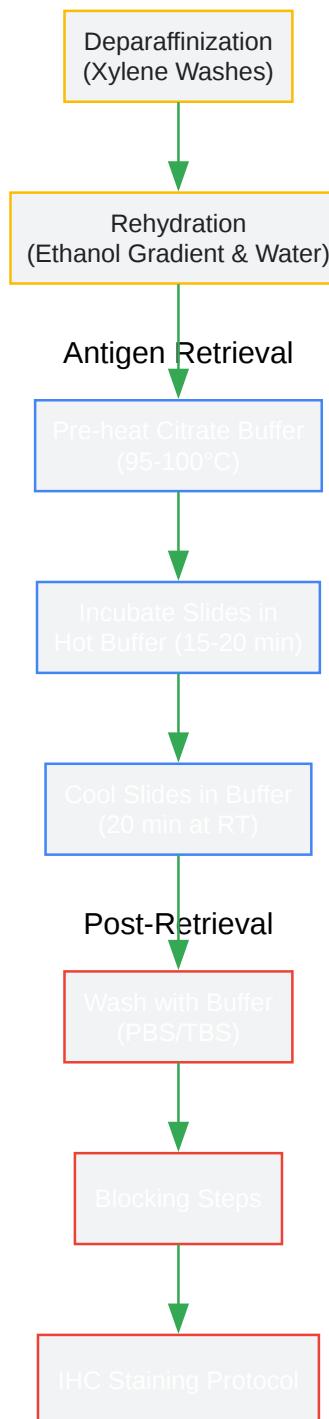
Protocol: Heat-Induced Epitope Retrieval (HIER)

This protocol outlines the standard procedure for performing HIER on formalin-fixed, paraffin-embedded tissue sections using the prepared **sodium citrate** buffer.

Materials:

- Deparaffinized and rehydrated tissue sections on slides
- 10 mM **Sodium Citrate** Buffer, pH 6.0
- Heating apparatus (water bath, steamer, pressure cooker, or microwave)[3][10]
- Staining dish/Coplin jar
- Wash Buffer (e.g., PBS or TBS)

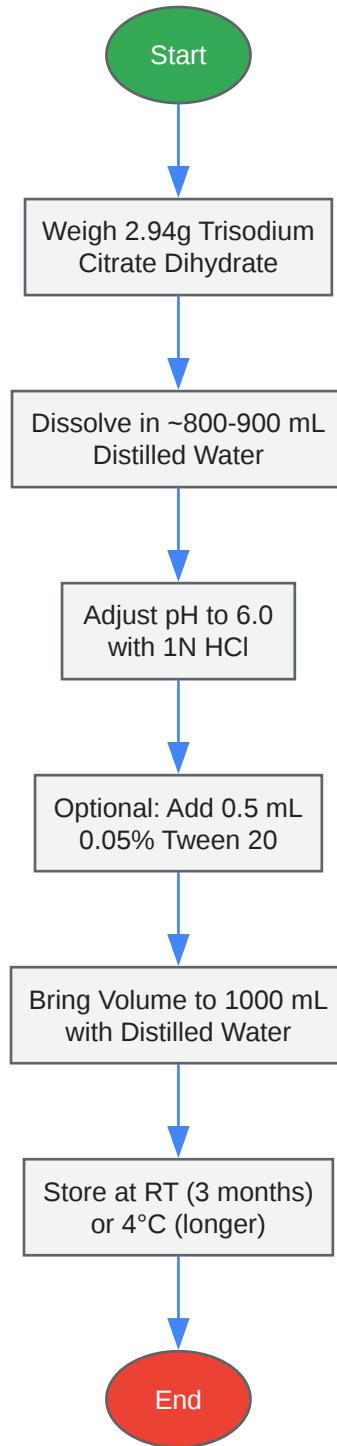
Procedure:


- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.[2][3]
 - Hydrate the sections by sequential immersion in two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 1 minute each.[2][3]
 - Rinse the slides in distilled water.[2][3]
- Heating and Antigen Retrieval:
 - Pre-heat the heating apparatus containing the staining dish filled with 10 mM **Sodium Citrate** Buffer to 95-100°C.[2][3][10]
 - Immerse the slides completely in the pre-heated buffer.[2][3][10]
 - Heat the slides for 15-20 minutes.[5] The optimal time may vary depending on the tissue and antigen and should be determined empirically.[3]
- Cooling:
 - After heating, remove the staining dish from the heat source and allow the slides to cool down in the buffer at room temperature for at least 20 minutes.[2][11][12] This cooling step is critical to prevent tissue damage and detachment from the slide.[9][11]
- Washing:
 - Rinse the sections with a wash buffer, such as PBS or TBS, for two changes of 2-5 minutes each.[2][11]
- Proceed to Staining: The slides are now ready for the subsequent steps of the immunohistochemistry protocol, beginning with blocking endogenous peroxidase and non-specific binding sites.[2][11]

Visualizations

Signaling Pathways and Workflows

Figure 1. Experimental Workflow for HIER


Tissue Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for Heat-Induced Epitope Retrieval (HIER).

Figure 2. Logic for Preparing 10 mM Citrate Buffer (pH 6.0)

[Click to download full resolution via product page](#)

Caption: Preparation of 10 mM **Sodium Citrate** Buffer (pH 6.0).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 4. Citrate Buffer For Heat-Induced Epitope Retrieval - Epredia [epredia.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Citrate Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 10. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- To cite this document: BenchChem. [Sodium citrate buffer preparation for immunohistochemistry (IHC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3435027#sodium-citrate-buffer-preparation-for-immunohistochemistry-ihc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com